N-(2,4-dimethylphenyl)pyridine-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C14H14N2O. It is also known as this compound. This compound is part of the nicotinamide family, which is derived from nicotinic acid. Nicotinamides are known for their wide range of biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)pyridine-3-carboxamide typically involves the reaction of 2,4-dimethylaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in modulating biological pathways and potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to influence redox reactions and energy production in cells by acting as a precursor to nicotinamide adenine dinucleotide (NAD+). This compound also affects DNA repair and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness
N-(2,4-dimethylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-13(11(2)8-10)16-14(17)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
InChI Key |
ITVBOYBDEGHEHD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
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